molecular formula C12H10F3NO2 B1448329 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde CAS No. 1224587-26-1

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Cat. No.: B1448329
CAS No.: 1224587-26-1
M. Wt: 257.21 g/mol
InChI Key: SGVVBENNMPIQID-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a fluorinated tetrahydroisoquinoline derivative characterized by a trifluoroacetyl group at position 2 and a formyl (carbaldehyde) group at position 6 of the heterocyclic core. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs like lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in dry eye disease treatment . Its trifluoroacetyl moiety enhances metabolic stability and bioavailability, while the carbaldehyde group enables further functionalization via condensation or nucleophilic addition reactions. The compound is synthesized via optimized routes starting from brominated precursors, achieving yields up to 80% under mild conditions .

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-5-8(7-17)1-2-10(9)6-16/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVVBENNMPIQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)C=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Using Trifluoroacetic Anhydride (TFAA)

One common method involves the reaction of N-acyl-1,2,3,4-tetrahydroisoquinoline carboxylic acids with trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine in an inert solvent such as dichloromethane at low temperature (0 °C), followed by stirring at room temperature for extended periods (e.g., 12 hours). This leads to the formation of 2-(2,2,2-trifluoroacetyl)-substituted derivatives.

  • Reaction Conditions :
    • TFAA (0.71 mL, 5 mmol)
    • Pyridine (0.81 mL, 10 mmol)
    • Dry CH2Cl2 (5 mL)
    • 0 °C to room temperature, 12 h
  • Workup :
    • Dilution with 1% HCl
    • Extraction with ethyl acetate
    • Washing and drying over MgSO4
    • Purification by chromatography

This method is noted for its general applicability to various N-acyl derivatives, with yields depending on the nature of the acyl group.

Ring Closure via Reaction of Homophthalic Anhydride and Imines

A synthetic approach involves the one-step ring closure of tetrahydroisoquinoline derivatives by reacting homophthalic anhydride with imines. This method simultaneously forms the isoquinoline ring and introduces substituents at the 2nd and 3rd positions, while allowing for further functional group transformations such as the introduction of the aldehyde at the 6-position.

  • Advantages :
    • One-step ring closure and functionalization
    • High potential for structural diversity and biological activity
  • Applications :
    • Synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines, which are structurally related to the target compound.

Oxidation Methods to Introduce the Aldehyde Group

Selective oxidation of tetrahydroisoquinoline derivatives to introduce the aldehyde group at the 6-position can be performed using:

  • Copper-Catalyzed Oxidation : Utilizing CuBr2 as a catalyst in DMSO with base (DBU) under air atmosphere at room temperature. The reaction proceeds with mild conditions and good yields.
  • Other Oxidants : Sulfur trioxide-pyridine complex in the presence of bases such as triethylamine can oxidize alcohol precursors to aldehydes effectively.
  • Reduction-Oxidation Sequence : Reduction of a precursor compound using borane-tetrahydrofuran complex followed by oxidation with SO3-pyridine complex can yield the aldehyde functionality.

Reductive Alkylation and Functional Group Transformations

After aldehyde formation, further functionalization such as reductive alkylation can be performed using sodium triacetoxyborohydride in inert solvents like dichloromethane at low temperatures to room temperature. This step allows for the introduction of additional substituents or protecting group removal to yield the final compound.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield Range (%) Notes
Introduction of trifluoroacetyl group Acylation with TFAA and pyridine TFAA, pyridine, CH2Cl2, 0 °C to RT, 12 h Variable (up to ~76%) Applicable to N-acyl derivatives
Ring closure and functionalization Homophthalic anhydride + imines One-step reaction High Simultaneous ring formation and substitution
Aldehyde group introduction Copper-catalyzed oxidation CuBr2, DBU, DMSO, air, RT 65–92 Mild, green chemistry approach
Aldehyde group introduction Oxidation with SO3-pyridine complex SO3-pyridine, triethylamine, DMSO, 0 °C to RT Not specified Effective oxidation of alcohol precursors
Reductive alkylation NaBH(OAc)3-mediated reductive amination NaBH(OAc)3, CH2Cl2, 0 °C to RT Not specified Used for final functionalization

Research Findings and Optimization Notes

  • The choice of N-acyl substituent significantly affects the yield and type of product formed during trifluoroacetylation. For example, N-pivaloyl derivatives give higher yields compared to N-alkoxycarbonyl derivatives, which tend to yield side products.
  • Copper-catalyzed oxidation using air as the oxidant is a green and efficient method, avoiding harsh oxidants and providing good yields under mild conditions.
  • The ring closure strategy using homophthalic anhydride and imines offers a versatile platform for synthesizing various substituted tetrahydroisoquinolines, including those bearing trifluoroacetyl and aldehyde groups.
  • Purification by flash chromatography using solvent systems such as dichloromethane/methanol or ethyl acetate/hexane is standard to isolate pure compounds with yields ranging from 60% to over 90% depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, often facilitated by bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

    Reduction: 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Notably, derivatives of tetrahydroisoquinoline have shown promise in treating various conditions such as:

  • Neurological Disorders : Isoquinoline derivatives are explored for their neuroprotective effects and potential in treating neurodegenerative diseases.
  • Cancer Therapy : The structural modifications of tetrahydroisoquinolines have been linked to anti-cancer properties through mechanisms involving apoptosis and cell cycle regulation.

Synthesis of Bioactive Compounds

The trifluoroacetyl moiety enhances the reactivity of the compound in synthetic pathways. It serves as a versatile intermediate in the synthesis of:

  • Trifluoromethylated Compounds : These compounds are valuable in medicinal chemistry due to their enhanced metabolic stability and bioactivity.
  • Chiral Catalysts : The compound can be used to develop chiral catalysts for asymmetric synthesis, which is crucial in producing enantiomerically pure drugs.

Research has indicated that compounds containing the tetrahydroisoquinoline structure exhibit various biological activities:

  • Antimicrobial Properties : Studies have demonstrated that certain derivatives possess significant antimicrobial activity against a range of pathogens.
  • Antioxidant Effects : The compound's ability to scavenge free radicals makes it a candidate for developing antioxidant therapies.

Case Studies

StudyFocusFindings
Neuroprotective EffectsInvestigated the impact of tetrahydroisoquinoline derivatives on neuronal survival under oxidative stress conditions. Results indicated significant neuroprotection mediated by the activation of specific signaling pathways.
Anticancer ActivityExplored the cytotoxic effects of modified isoquinolines on cancer cell lines. The study found that certain substitutions led to enhanced apoptosis in malignant cells.
Synthesis of TrifluoromethylpyridinesHighlighted the utility of trifluoromethylated compounds in agrochemical applications, emphasizing the importance of such derivatives in enhancing biological activity and selectivity.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to proteins by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde

Compound Name Substituents (Positions) Key Applications/Properties Reference ID
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride -SO₂Cl (6), -COCF₃ (2) Intermediate for sulfonamide-based enzyme inhibitors
5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid -Cl (5,7), -COOH (6), -COCF₃ (2) Lifitegrast precursor; improved synthetic yield (79%)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide -SO₂NHR (6), -COCF₃ (2) MGAT2 inhibitor; scalable synthesis (100g batches)
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride -CF₃ (6) Building block for agrochemicals and drug discovery

Key Observations:

Positional Substitution Effects :

  • The 6-carbaldehyde group in the target compound enables direct conjugation with amines or hydrazines, distinguishing it from sulfonyl chloride derivatives (e.g., ), which are more reactive toward nucleophiles but require additional steps for functionalization.
  • Trifluoroacetyl (TFA) vs. Sulfonamide : TFA derivatives (e.g., ) exhibit higher hydrolytic stability compared to sulfonamides (e.g., ), which may undergo desulfonation under acidic conditions.

Synthetic Efficiency: The target compound achieves an 80% yield via a two-step process from brominated precursors , outperforming sulfonyl chloride derivatives (e.g., compound 10 in , requiring chlorosulfonic acid and multiple purifications). Carboxylic acid derivatives (e.g., 5,7-dichloro-TFA-tetrahydroisoquinoline-6-carboxylic acid) are synthesized with similar efficiency (79% yield) but require harsher hydrolysis conditions .

Biological Activity: Sulfonamide derivatives (e.g., ) demonstrate potent inhibitory activity against enzymes like MGAT2, attributed to the sulfonamide group’s hydrogen-bonding capacity. Tetrazolyl-substituted tetrahydroisoquinolines (e.g., ) show PPARγ partial agonist activity, highlighting the role of electron-withdrawing groups (e.g., trifluoroacetyl) in modulating receptor binding.

Biological Activity

2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N1O2C_{12}H_{10}F_3N_1O_2. The trifluoroacetyl group is known to influence the compound's reactivity and interaction with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Antipsychotic Effects : Compounds in the tetrahydroisoquinoline class have been studied for their affinity to dopamine receptors. The presence of the trifluoroacetyl group may enhance these interactions, potentially leading to antipsychotic properties .
  • Antioxidant Activity : Some studies suggest that tetrahydroisoquinoline derivatives possess antioxidant properties which can protect cells from oxidative stress. This could have implications for neuroprotection and the treatment of neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary investigations have shown that certain tetrahydroisoquinoline derivatives exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Dopamine Receptor Modulation : The compound may act as a modulator of dopamine D3 receptors. This could be particularly relevant in the context of psychiatric disorders where dopamine dysregulation is a key factor .
  • Free Radical Scavenging : Its antioxidant properties may stem from its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in cells .

Study 1: Antipsychotic Activity

A study evaluated the efficacy of various tetrahydroisoquinoline derivatives in animal models of psychosis. Results indicated that compounds similar to this compound significantly reduced hyperactivity induced by dopamine agonists. This supports its potential use as an antipsychotic agent.

Study 2: Antioxidant Effects

In vitro experiments demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The results suggested that it could reduce lipid peroxidation in neuronal cells under oxidative stress conditions.

Data Table: Biological Activities Overview

Activity TypeEvidence LevelReferences
AntipsychoticModerate ,
AntioxidantStrong ,
AntimicrobialPreliminary

Q & A

Q. What optimized synthetic routes are reported for 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step route starting from intermediates such as 4-bromo-2-hydroxybenzaldehyde. Key steps include trifluoroacetylation to protect the amine group and aldehyde functionalization. Optimized conditions (e.g., THF as solvent, controlled temperature, and stoichiometric ratios) avoid harsh reagents and achieve yields >78%. Hydrolysis conditions are critical for final purity (>99.9%), with trifluoroacetic anhydride (TFAA) often used for acetylation .

Q. How is the purity and structural integrity of this compound confirmed analytically?

Structural confirmation relies on 1^1H-NMR, 13^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, the trifluoroacetyl group is identified via characteristic 19^{19}F-NMR shifts and carbonyl stretching in IR (~1700 cm1^{-1}). Purity is assessed via HPLC (>99.9%) and elemental analysis .

Q. What functional group transformations are feasible at the 6-carbaldehyde position?

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) or condensation (e.g., formation of hydrazones or Schiff bases). Protecting strategies (e.g., acetal formation) are employed to prevent undesired reactivity during subsequent steps .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the reactivity of the tetrahydroisoquinoline core in derivatization?

The electron-withdrawing trifluoroacetyl group deactivates the amine, reducing nucleophilicity and directing electrophilic substitutions to the carbaldehyde or aromatic positions. This facilitates selective sulfonylation or coupling reactions, as seen in the synthesis of sulfonamide derivatives .

Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

Discrepancies in NMR or mass spectra (e.g., unexpected splitting or fragment ions) are addressed by repeating reactions under inert atmospheres, verifying solvent purity, and using 2D-NMR techniques (COSY, HSQC) to assign ambiguous signals. Computational modeling (DFT) may also predict spectral patterns .

Q. How are structural analogs designed to enhance biological activity, such as receptor binding?

Structure-activity relationship (SAR) studies focus on modifying the carbaldehyde (e.g., converting to carboxylic acids) or introducing substituents (e.g., halogens) to improve hydrophobicity or hydrogen bonding. For example, cycloaliphatic groups at the 7-position enhance PPARγ partial agonism in related tetrahydroisoquinolines .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Large-scale synthesis (e.g., 100 g) faces challenges in exothermic reactions and purification. Strategies include controlled reagent addition (e.g., TFAA in batches), telescoping steps to avoid intermediate isolation, and using mixed solvents (e.g., THF/water) for crystallization. Process analytical technology (PAT) monitors critical parameters in real-time .

Q. How is the trifluoroacetyl group removed under mild conditions for downstream applications?

Deprotection is achieved via basic hydrolysis (e.g., NaOH/EtOH) or enzymatic cleavage to avoid degrading the tetrahydroisoquinoline core. Alternatives include using tert-butoxycarbonyl (Boc) as a temporary protecting group, which is removed with trifluoroacetic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

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